molecular formula C21H25N5O2 B2591154 N-(3-acetylphenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide CAS No. 2034566-26-0

N-(3-acetylphenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide

Cat. No.: B2591154
CAS No.: 2034566-26-0
M. Wt: 379.464
InChI Key: XJXZGSYNLMDXQI-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide (CAS 2034566-26-0) is a synthetic organic compound with a molecular formula of C21H25N5O2 and a molecular weight of 379.5 g/mol . This chemical features a 6,7-dihydro-5H-cyclopenta[c]pyridazine core, a privileged scaffold in medicinal chemistry known for its unique physicochemical properties. The pyridazine ring contributes a high dipole moment that can facilitate π-π stacking interactions and offers robust, dual hydrogen-bonding capacity, which are critical for targeted molecular recognition in drug discovery . Furthermore, the structure incorporates a piperazine linker, a motif frequently used to improve solubility and fine-tune pharmacokinetic properties, and an N-(3-acetylphenyl)acetamide group. The fused cyclopentane ring in the dihydropyridazine core adds rigidity and can influence the compound's overall lipophilicity. Pyridazine-containing structures are increasingly investigated in various research areas, including as potential anti-inflammatory agents through mechanisms such as the inhibition of NF-κB transcriptional activity and as ligands for G-protein-coupled receptors (GPCRs) like the N-formyl peptide receptor (FPR) family . This combination of features makes this compound a valuable building block and a candidate for hit-to-lead optimization in pharmaceutical research programs focused on oncology, immunology, and central nervous system diseases. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-15(27)16-4-2-6-18(12-16)22-21(28)14-25-8-10-26(11-9-25)20-13-17-5-3-7-19(17)23-24-20/h2,4,6,12-13H,3,5,7-11,14H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXZGSYNLMDXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2CCN(CC2)C3=NN=C4CCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews its biological activity based on existing literature, highlighting key findings, case studies, and structure-activity relationships.

The compound's molecular formula is C25H30N4O2C_{25}H_{30}N_{4}O_{2} with a molecular weight of 430.54 g/mol. It features a complex structure that includes an acetylphenyl moiety and a piperazine ring linked to a cyclopentapyridazine system.

Antisecretory and Antiulcer Activities

Research has indicated that derivatives of pyridazinones, which share structural similarities with this compound, exhibit significant gastric antisecretory and antiulcer activities. A study evaluated various pyridazinone derivatives for their effects on gastric secretion using the pylorus-ligated rat model. The findings suggested that certain structural features, such as the presence of a thiourea group or specific chain lengths between functional groups, enhance biological activity .

Structure-Activity Relationships (SAR)

The biological activity of compounds similar to this compound can be influenced by several factors:

  • Functional Groups : The presence of specific functional groups such as thiourea or 2-cyanoguanidine has been linked to increased antisecretory effects.
  • Chain Length : A four-carbon chain length between the pyridazinone ring and the functional group appears optimal for activity.
  • Phenyl Substituents : The introduction of phenyl groups at certain positions enhances potency.

Study 1: Gastric Ulcer Models

In a study assessing the antiulcer properties of various compounds, including related pyridazinone derivatives, it was found that certain compounds significantly reduced ulcer index scores in stress-induced ulcer models in rats. The mechanisms were attributed to inhibition of gastric acid secretion and enhancement of mucosal defense mechanisms .

Study 2: In Vitro Activity

Another investigation focused on the in vitro effects of similar compounds on gastric epithelial cells. Results indicated that these compounds could modulate signaling pathways associated with gastric secretion, potentially through interactions with G protein-coupled receptors (GPCRs), which are crucial in mediating physiological responses .

Table: Summary of Biological Activities

Activity Description Reference
AntisecretorySignificant reduction in gastric secretion in animal models
AntiulcerDecreased ulcer formation in stress-induced models
In Vitro Cell ProtectionModulation of signaling pathways in gastric epithelial cells

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth and metastasis. The piperazine moiety is known to enhance the interaction with biological targets, which may lead to the development of new anticancer agents. Studies have shown that derivatives of piperazine can exhibit cytotoxic effects against various cancer cell lines, making N-(3-acetylphenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide a candidate for further exploration in cancer therapy .

Neuropharmacological Effects

The cyclopentapyridazine structure is associated with neuropharmacological activity. Compounds containing this scaffold have been investigated for their potential as anxiolytics and antidepressants. The mechanism of action may involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. Research suggests that the compound could have a favorable profile for treating mood disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study found that the compound inhibited proliferation in breast cancer cells by inducing apoptosis through the activation of caspase pathways .

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound. Preliminary results indicate a reduction in tumor size in xenograft models treated with this compound compared to controls . Additionally, behavioral assays suggest potential anxiolytic effects in rodent models.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues:

N-(2-chlorobenzyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide Structural Difference: Substitution of the 3-acetylphenyl group with a 2-chlorobenzyl group.

N-(4-chlorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)acetamide Structural Difference: Replacement of the pyridazine core with a thienopyrimidine system. Functional Implication: Thienopyrimidine derivatives are known for anti-proliferative activity, as demonstrated in pancreatic cancer models. The sulfur atom in the thiophene ring may enhance π-stacking interactions with biological targets, a feature absent in the pyridazine-based compound.

Data Table: Comparative Analysis

Property Target Compound N-(2-chlorobenzyl) Analog Thienopyrimidine Analog
Core Structure Cyclopenta[c]pyridazine Cyclopenta[c]pyridazine Cyclopenta[4,5]thieno[2,3-d]pyrimidine
Substituent 3-acetylphenyl 2-chlorobenzyl 4-chlorophenyl
Lipophilicity (Predicted) Moderate (due to acetyl group) High (chlorobenzyl enhances logP) Moderate-High (chlorophenyl and thiophene)
Reported Bioactivity Not available Not available Anti-proliferative (pancreatic cancer cell lines)
Synthetic Conditions Unspecified Unspecified NaHCO₃/NaI-mediated coupling

Research Findings and Limitations

  • Target Compound: No peer-reviewed studies directly address its pharmacological profile. Molecular modeling suggests that the acetyl group may improve hydrogen-bonding capacity with targets like kinases or GPCRs, but experimental validation is needed.
  • Thienopyrimidine Analog: Demonstrated IC₅₀ values of <10 μM in pancreatic cancer cell lines, attributed to kinase inhibition or DNA intercalation. This highlights the importance of heterocycle choice in optimizing anti-cancer activity.
  • Gaps : Direct comparative studies on binding affinity, metabolic stability, or toxicity are absent. Structural modifications (e.g., acetyl vs. chloro groups) warrant further investigation to elucidate structure-activity relationships.

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